molecular formula C23H22N2OS2 B2681001 N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 533867-01-5

N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2681001
CAS No.: 533867-01-5
M. Wt: 406.56
InChI Key: LMZKOZLXTIMQNW-UHFFFAOYSA-N
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Description

N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an indole moiety, and a 3-methylbenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 3-Methylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the indole ring with 3-methylbenzylthiol.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Carboxamide Group: The final step involves the amidation of the thiophene ring with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and indole rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and indole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines or alcohols.

    Substitution: New compounds with different functional groups replacing the benzylthio group.

Scientific Research Applications

N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide: Similar in structure but with different substituents on the indole or thiophene rings.

    3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide: Shares the thiophene and benzylthio groups but has an additional sulfonamide moiety.

    2-methyl-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide: Contains a similar benzylthio group but with an oxadiazole ring instead of an indole.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS2/c1-17-6-4-7-18(14-17)16-28-22-15-25(20-9-3-2-8-19(20)22)12-11-24-23(26)21-10-5-13-27-21/h2-10,13-15H,11-12,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZKOZLXTIMQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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